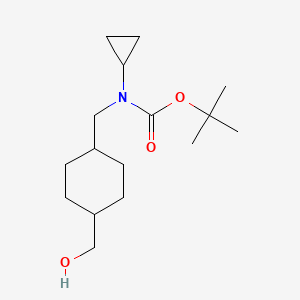

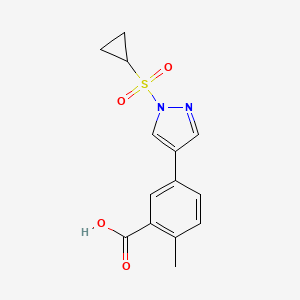

![molecular formula C21H39N7O12 B13723220 N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptomycin A is an antibiotic compound derived from the bacterium Streptomyces griseus. It was first discovered in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie . Streptomycin A is notable for being the first antibiotic effective against tuberculosis and has since been used to treat a variety of bacterial infections, including those caused by Mycobacterium tuberculosis, Yersinia pestis, and Francisella tularensis .

準備方法

Synthetic Routes and Reaction Conditions: Streptomycin A is primarily produced through a biosynthetic process involving the bacterium Streptomyces griseus. The biosynthesis of Streptomycin A involves the conversion of glucose into the antibiotic through a series of enzymatic reactions . Approximately 28 enzymes participate in this conversion process .

Industrial Production Methods: Industrial production of Streptomycin A is typically carried out using submerged culture fermentation. The process involves the following steps :

Inoculum Production: Spores of are maintained as soil stocks or lyophilized in a carrier such as sterile skimmed milk. These spores are then transferred to a sporulation medium to provide enough sporulated growth to initiate liquid culture build-up of mycelial inoculum in flasks or inoculum tanks.

Fermentation: The production medium contains a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal). The medium is sterilized and fed into a stirred tank fermenter.

Recovery: The fermentation broth is acidified, filtered, and neutralized.

化学反応の分析

Types of Reactions: Streptomycin A undergoes various chemical reactions, including:

Oxidation: Streptomycin A can be oxidized to form dihydrostreptomycin, which has reduced toxicity.

Reduction: Reduction of Streptomycin A can lead to the formation of dihydrostreptomycin.

Substitution: Streptomycin A can undergo substitution reactions, particularly involving its hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Dihydrostreptomycin: Formed through the reduction of Streptomycin A.

Acetylated and Benzoylated Derivatives: Formed through substitution reactions involving hydroxyl and amino groups.

科学的研究の応用

Streptomycin A has a wide range of scientific research applications, including:

作用機序

Streptomycin A functions as a protein synthesis inhibitor. It binds irreversibly to the small 16S ribosomal RNA of the 30S ribosomal subunit, interfering with the binding of formyl-methionyl-tRNA to the 30S subunit . This causes codon misreading, inhibition of protein synthesis, and ultimately bacterial cell death .

類似化合物との比較

- Gentamycin

- Neomycin

- Kanamycin

- Tobramycin

Comparison: Streptomycin A is unique among aminoglycosides due to its specific effectiveness against Mycobacterium tuberculosis and its historical significance as the first antibiotic effective against tuberculosis . While other aminoglycosides like gentamycin, neomycin, kanamycin, and tobramycin also inhibit protein synthesis, they differ in their spectrum of activity, toxicity, and clinical applications .

Streptomycin A remains a vital antibiotic in the treatment of multi-drug resistant tuberculosis and other bacterial infections, highlighting its enduring importance in medicine and scientific research.

特性

分子式 |

C21H39N7O12 |

|---|---|

分子量 |

581.6 g/mol |

IUPAC名 |

2-[3-(diaminomethylideneamino)-4-[3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6-,7?,8?,9-,10-,11?,12?,13-,14?,15?,16?,17-,18?,21?/m1/s1 |

InChIキー |

UCSJYZPVAKXKNQ-VHDVJLRQSA-N |

異性体SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O |

正規SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

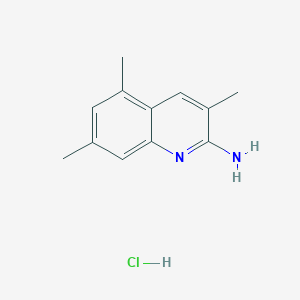

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)

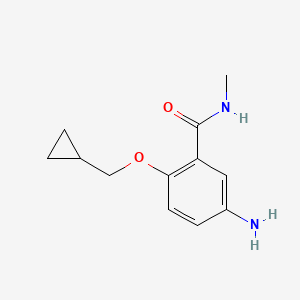

![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

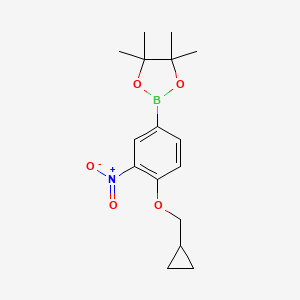

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)